An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidin-3-ol: A Versatile Scaffold for Advanced Research
An In-depth Technical Guide to 2,2,5,5-Tetramethylpyrrolidin-3-ol: A Versatile Scaffold for Advanced Research
This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, a robust synthesis protocol, and its potential applications as a valuable building block in the creation of novel chemical entities.
Introduction: The Significance of the Sterically Hindered Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[1] The introduction of bulky gem-dimethyl groups at the 2- and 5-positions, as seen in the 2,2,5,5-tetramethylpyrrolidine framework, imparts significant steric hindrance. This feature can enhance the metabolic stability of drug candidates by shielding the core structure from enzymatic degradation.
The further incorporation of a hydroxyl group at the 3-position introduces a key functional handle. This hydroxyl moiety not only influences the molecule's polarity and solubility but also serves as a versatile point for derivatization, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Chemical Structure and Core Properties
2,2,5,5-Tetramethylpyrrolidin-3-ol is a saturated heterocyclic alcohol. The core structure consists of a pyrrolidine ring with four methyl groups attached to the carbon atoms adjacent to the nitrogen. A hydroxyl group is substituted at the C-3 position.
Caption: Chemical Structure of 2,2,5,5-Tetramethylpyrrolidin-3-ol
Table 1: Chemical Identifiers and Estimated Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2,2,5,5-Tetramethylpyrrolidin-3-ol | --- |
| Molecular Formula | C₈H₁₇NO | --- |
| Molecular Weight | 143.23 g/mol | --- |
| CAS Number | 100339-60-2 | --- |
| Physical State | Solid (Predicted) | Inferred from related structures[2] |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol). | Inferred from structure |
| pKa | Not reported | --- |
Note: Due to the limited availability of experimental data for this specific compound, some properties are estimated based on the behavior of structurally similar molecules, such as 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide.[2]
Synthesis and Reactivity: A Practical Approach
Sodium borohydride is the preferred reagent for this transformation due to its milder nature, higher functional group tolerance, and greater operational safety compared to LiAlH₄.[4][5] It selectively reduces aldehydes and ketones to the corresponding alcohols.[4]
Caption: Proposed synthetic workflow for 2,2,5,5-Tetramethylpyrrolidin-3-ol.
Detailed Experimental Protocol: Reduction of 2,2,5,5-Tetramethylpyrrolidin-3-one
This protocol describes a representative procedure for the synthesis of 2,2,5,5-tetramethylpyrrolidin-3-ol.
Materials:
-
2,2,5,5-Tetramethylpyrrolidin-3-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,5,5-tetramethylpyrrolidin-3-one (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C. The causality for this step is to control the exothermic reaction of the hydride reagent and to minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed. The slow addition is crucial for maintaining temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. This step should be performed in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer). The choice of solvent depends on the product's polarity.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,2,5,5-tetramethylpyrrolidin-3-ol can be purified by flash column chromatography on silica gel or by recrystallization, if it is a solid.
Applications in Drug Discovery and Chemical Biology
The 2,2,5,5-tetramethylpyrrolidin-3-ol scaffold is a promising starting point for the development of novel therapeutic agents and chemical probes.
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Building Block for Bioactive Molecules: The hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, allowing for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. Derivatives of the related 2,2,5,5-tetramethylpyrrolidine-3-carboxamide have been investigated for their antiarrhythmic activity.[2]
-
Precursor to Nitroxide Spin Labels: The parent amine of this scaffold can be oxidized to form stable nitroxide radicals. These radicals, such as derivatives of 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (a PROXYL spin label), are extensively used as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.[6][7] The steric shielding provided by the tetramethyl groups can enhance the stability of these radicals in biological environments.[7] Some nitroxide derivatives have also shown promise as radioprotectors in cancer therapy.[8]
-
Chiral Synthesis: If synthesized in an enantiomerically pure form, for instance through asymmetric reduction of the ketone precursor, 2,2,5,5-tetramethylpyrrolidin-3-ol can serve as a valuable chiral building block in the synthesis of complex, stereochemically defined molecules.
Safety and Handling
As specific safety data for 2,2,5,5-tetramethylpyrrolidin-3-ol is not available, precautions should be based on structurally related compounds like 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide.[2]
-
General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,2,5,5-Tetramethylpyrrolidin-3-ol represents a molecule with significant untapped potential. Its sterically hindered pyrrolidine core, combined with a versatile hydroxyl functional group, makes it an attractive scaffold for medicinal chemistry and materials science. The straightforward and scalable synthesis proposed in this guide provides a practical entry point for researchers to explore the utility of this compound in their respective fields. As the demand for novel, three-dimensional molecular frameworks continues to grow in drug discovery, the value of building blocks like 2,2,5,5-tetramethylpyrrolidin-3-ol is set to increase.
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Hahn, S. M., Krishna, M. C., Samuni, A., DeGraff, W., & Mitchell, J. B. (2013). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Bioorganic & Medicinal Chemistry Letters, 23(17), 4871–4874. Available from: [Link]
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Krumkacheva, O. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5808. Available from: [Link]
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Krumkacheva, O. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. MDPI. Available from: [Link]
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